Patented Antifibrinolytic Scaffold vs. BCH and 4-Amino Analogs
4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is explicitly claimed as a core antifibrinolytic scaffold in U.S. Patent No. 10,202,331 B2 (Thrombolytics LLC, 2019), where it is listed alongside 4-aminomethylbicyclo[2.2.2]octane-1-carboxylic acid and 5-aminomethylbicyclo[3.2.2]nonane-1-carboxylic acid as compounds useful for inhibiting plasminogen activation [1]. The patent explicitly cites prior art (U.S. Pat. No. 3,641,128) establishing the antifibrinolytic utility of this specific substitution pattern. In contrast, the widely studied LAT1 inhibitor BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) operates through a mechanistically distinct amino acid transporter blockade and has no claimed antifibrinolytic activity [2]. The 4-amino analog without the methylene spacer (CAS 737693-57-1) is absent from antifibrinolytic patent claims, indicating the critical role of the aminomethyl spacer for lysine-mimetic pharmacophore engagement at plasminogen kringle domains [1].
| Evidence Dimension | Patent-cited antifibrinolytic utility |
|---|---|
| Target Compound Data | Explicitly claimed in U.S. Patent 10,202,331 B2 (2019); cited in U.S. Patent 3,641,128 as antifibrinolytic agent |
| Comparator Or Baseline | BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid): no antifibrinolytic activity claimed; mechanism = LAT1 transporter inhibition. 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid (CAS 737693-57-1): absent from antifibrinolytic patent literature |
| Quantified Difference | Qualitative: present vs. absent in antifibrinolytic patent space; mechanism divergence (plasminogen inhibition vs. amino acid transport blockade) |
| Conditions | Patent claims analysis; plasminogen activation inhibition assays as described in U.S. Patent 10,202,331 B2 |
Why This Matters
For researchers building on established antifibrinolytic intellectual property, 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is the only bicyclo[2.2.1]heptane-based scaffold with explicit patent precedent for this therapeutic mechanism, whereas BCH and other analogs lead to entirely different biological pathways.
- [1] Chibber, B.A. Antifibrinolytic compounds. U.S. Patent No. 10,202,331 B2. Thrombolytics LLC. Issued February 12, 2019. https://patents.google.com/patent/US10202331B2/en View Source
- [2] Kanai, Y. et al. Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). J. Biol. Chem. 1998, 273, 23629–23632. [BCH as LAT1 inhibitor] View Source
